![molecular formula C12H21ClN2 B1471555 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride CAS No. 1864059-04-0](/img/structure/B1471555.png)
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, also known as ‘EPPP’, is a compound that belongs to the class of psychoactive drugs. It has gained immense significance in scientific studies due to its potential applications in various fields of research and industry. It is used in the intra-molecular nucleophilic cyclization of 4- (3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido- [2,3-b]azepine .
Scientific Research Applications
Synthesis and Characterization of Complex Compounds
Research involving 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride has contributed to the synthesis and characterization of complex compounds. For example, nickel(II) complexes with terdentate or symmetrical tetradentate Schiff bases were synthesized using ligands derived from 1,3-diaminopentane and carbonyl compounds, demonstrating the influence of counter anions on the hydrolysis of the imine bond in Schiff base complexes (Chattopadhyay et al., 2009). This research is significant for understanding the chemical properties and reactivity of nickel complexes, which have applications in catalysis, material science, and potentially in medicinal chemistry.
Argentophilic Interactions and Ligand Behavior
Studies on argentophilic interactions in AgI complexes of derivatives related to this compound, such as 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione, have provided insights into the behavior of ligands in metal complexes. The formation of cationic silver complexes and the analysis of their structural properties through X-ray diffraction studies have highlighted the role of argentophilic interactions in the aggregation of complex cations (van Terwingen & Englert, 2019). Understanding these interactions is crucial for the development of new materials and the study of metal-ligand chemistry.
Spectroscopic Identification and Derivatization
The identification and derivatization of cathinones, including compounds structurally similar to this compound, have been explored through spectroscopic studies. This research is vital for forensic science and pharmacology, as it aids in the identification of substances and the understanding of their chemical transformations (Nycz et al., 2016).
Synthesis of Unsymmetrical Schiff Bases
The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, related to this compound, have been studied. This research contributes to the field of organic chemistry by providing insights into the formation of Schiff bases and their potential applications in the synthesis of more complex organic molecules (Opozda et al., 2006).
Catalytic Enantioselective Reduction
The catalytic enantioselective reduction of benzyl oximes, involving derivatives of this compound, has been documented. This process is crucial for the synthesis of chiral amines, which have wide-ranging applications in the development of pharmaceuticals and asymmetric catalysts (Huang et al., 2010).
Safety and Hazards
Mechanism of Action
- Pyrrolopyrazine derivatives, like this compound, contain a pyrrole ring and a pyrazine ring. They exhibit diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-ethyl-1-pyridin-4-ylpentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11;/h5-8,10,12H,3-4,9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNXKQWPPHOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=NC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.